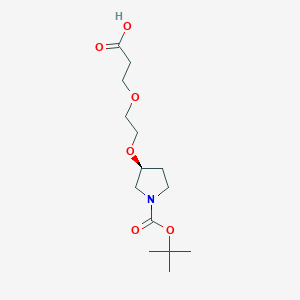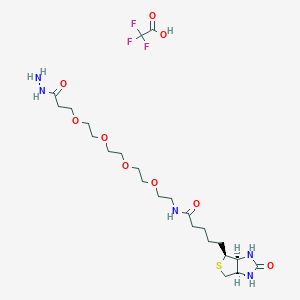![molecular formula C13H16O7 B11929140 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Helicin is a naturally occurring compound found in the Rosaceae family. It is a beta-D-glucoside and benzaldehyde derivative, formed by oxidizing the benzylic hydroxyl group of salicin to the corresponding aldehyde . Helicin has a molecular formula of C13H16O7 and a molecular weight of 284.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Helicin can be synthesized by oxidizing salicin, a naturally occurring glucoside, to convert its benzylic hydroxyl group into an aldehyde group . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.
Industrial Production Methods
Industrial production of helicin involves the extraction of salicin from plant sources, followed by its chemical oxidation. The process includes:
- Extraction of salicin from plant materials using solvents like ethanol or water.
- Purification of salicin through crystallization or chromatography.
- Oxidation of purified salicin using suitable oxidizing agents under controlled temperature and pH conditions to yield helicin .
化学反応の分析
Types of Reactions
Helicin undergoes various chemical reactions, including:
Oxidation: Helicin can be further oxidized to form benzoic acid derivatives.
Reduction: The aldehyde group in helicin can be reduced to form the corresponding alcohol.
Substitution: Helicin can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Helicin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other benzaldehyde derivatives.
Biology: Studied for its role in plant metabolism and its enzymatic hydrolysis by beta-glucosidases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of flavoring agents and fragrances.
作用機序
Helicin exerts its effects primarily through its interaction with enzymes and cellular pathways. It is hydrolyzed by the enzyme beta-glucosidase to release glucose and benzaldehyde. The released benzaldehyde can then participate in various biochemical pathways, exerting its biological effects. The exact molecular targets and pathways involved in helicin’s mechanism of action are still under investigation .
類似化合物との比較
Similar Compounds
Salicin: A precursor to helicin, found in willow bark and known for its anti-inflammatory properties.
Benzaldehyde: A simple aromatic aldehyde with a similar structure to the aldehyde group in helicin.
Glucosides: A class of compounds that includes helicin and salicin, characterized by the presence of a glucose moiety attached to another functional group.
Uniqueness of Helicin
Helicin is unique due to its specific structure, which combines a glucose moiety with a benzaldehyde group. This structure allows it to undergo specific enzymatic hydrolysis and participate in unique biochemical pathways, distinguishing it from other similar compounds .
特性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13?/m1/s1 |
InChIキー |
BGOFCVIGEYGEOF-HENWMNBSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)



![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
